BenchChemオンラインストアへようこそ!

Trilaciclib

CDK selectivity kinase profiling biochemical IC50

Trilaciclib (CAS 1374743-00-6; also known as G1T28, brand name Cosela) is a first-in-class, short-acting, intravenous cyclin-dependent kinase 4/6 (CDK4/6) inhibitor approved by the U.S. FDA in February It is indicated to decrease the incidence of chemotherapy-induced myelosuppression in adult patients when administered prior to platinum/etoposide-containing or topotecan-containing regimens for extensive-stage small cell lung cancer (ES-SCLC).

Molecular Formula C24H30N8O
Molecular Weight 446.5 g/mol
CAS No. 1374743-00-6
Cat. No. B611476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrilaciclib
CAS1374743-00-6
SynonymsG1T28;  G1T-28;  G1T 28;  Trilaciclib.
Molecular FormulaC24H30N8O
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6
InChIInChI=1S/C24H30N8O/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29)
InChIKeyPDGKHKMBHVFCMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trilaciclib CAS 1374743-00-6: First-in-Class Intravenous CDK4/6 Inhibitor for Chemotherapy-Induced Myelosuppression Prevention


Trilaciclib (CAS 1374743-00-6; also known as G1T28, brand name Cosela) is a first-in-class, short-acting, intravenous cyclin-dependent kinase 4/6 (CDK4/6) inhibitor approved by the U.S. FDA in February 2021. It is indicated to decrease the incidence of chemotherapy-induced myelosuppression in adult patients when administered prior to platinum/etoposide-containing or topotecan-containing regimens for extensive-stage small cell lung cancer (ES-SCLC) [1]. Biochemically, trilaciclib inhibits CDK4/cyclin D1 with an IC50 of 1 nM and CDK6/cyclin D3 with an IC50 of 4 nM, demonstrating >30-fold selectivity for CDK4/6 over CDK2, CDK5, and CDK7, and approximately 50-fold selectivity over CDK9 [2]. Unlike other FDA-approved CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) that are oral agents for breast cancer, trilaciclib's transient, reversible mechanism is purpose-built for myelopreservation rather than direct tumor cell cycle arrest.

Why Trilaciclib Cannot Be Interchanged With Palbociclib, Ribociclib, or Abemaciclib


Despite sharing a CDK4/6 inhibitory mechanism, trilaciclib is functionally non-interchangeable with the three oral CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—due to fundamentally divergent pharmacokinetic (PK) properties, route of administration, clinical indication, and selectivity profiles. Palbociclib, ribociclib, and abemaciclib are approved for HR+/HER2− breast cancer in combination with endocrine therapy, administered as continuous daily oral dosing with half-lives of ~27 hours (palbociclib) or longer, causing sustained CDK4/6 inhibition that itself produces dose-limiting neutropenia as an adverse effect [1]. In contrast, trilaciclib is delivered as a 30-minute intravenous infusion within 4 hours before chemotherapy, with a mean terminal half-life of approximately 14 hours, enabling a transient G1 arrest that resolves before the next chemotherapy cycle—thus protecting hematopoietic stem and progenitor cells (HSPCs) without inducing cumulative myelosuppression [2]. Substituting an oral CDK4/6 inhibitor for trilaciclib in the myelopreservation setting would replace transient, protective arrest with chronic inhibition that actively damages bone marrow function and lacks any regulatory approval for this use.

Trilaciclib Quantitative Differentiation Evidence: Comparator Data for Scientific Selection


Biochemical CDK4/6 Selectivity Versus Palbociclib, Ribociclib, and Abemaciclib

Trilaciclib demonstrates the highest biochemical potency at CDK4/cyclin D1 (IC50 = 1 nM) and CDK6/cyclin D3 (IC50 = 4 nM) among the FDA-approved CDK4/6 inhibitors [1]. Against off-target CDKs, trilaciclib displays >1,290-fold selectivity over CDK2/cyclin A (IC50 = 1,290 nM) and ~50-fold selectivity over CDK9/cyclin T (IC50 = 50 nM). In comparison, palbociclib (CDK4 IC50 = 11 nM, CDK6 IC50 = 16 nM) and ribociclib (CDK4 IC50 = 10 nM, CDK6 IC50 = 39 nM) are 5- to 11-fold less potent at CDK4, while abemaciclib—though potent at CDK4 (IC50 = 2 nM) and CDK6 (IC50 = 5 nM)—also inhibits CDK9 at IC50 = 57 nM with broad activity against CDK1, CDK2, CDK5, CDK7, PIM1, HIPK2, DYRK2, GSK3β, and CK2 .

CDK selectivity kinase profiling biochemical IC50

Transient and Reversible G1 Arrest Versus Chronic Cell Cycle Suppression

Trilaciclib produces a transient, fully reversible G1 cell-cycle arrest. In CDK4/6-dependent Hs68 fibroblast cells, incubation with trilaciclib for 24 hours induces robust G1 arrest; by 16 hours after compound washout, cells re-enter the cell cycle and exhibit kinetics indistinguishable from untreated controls [1]. In murine models, a single dose of trilaciclib suppresses HSPC proliferation at 12 hours, with EdU incorporation returning to near-baseline levels in a dose-dependent manner by 24 hours post-administration. In contrast, palbociclib, ribociclib, and abemaciclib are designed for chronic daily oral dosing (21 days on / 7 days off for palbociclib and ribociclib; continuous twice-daily dosing for abemaciclib), producing sustained CDK4/6 inhibition that is intrinsically myelosuppressive—neutropenia is the most common dose-limiting toxicity for all three agents [2].

cell cycle kinetics reversibility HSPC protection

Clinical Myeloprotection: Reduction in Severe (Grade 3/4) Neutropenia Versus Placebo

In a pooled analysis of four randomized, double-blind, placebo-controlled trials (N=325 patients; n=164 trilaciclib, n=161 placebo) in extensive-stage SCLC, trilaciclib administered prior to chemotherapy produced a clinically and statistically significant reduction in severe neutropenia (SN) [1]. In the first-line treatment setting, the incidence of severe neutropenia fell from 41.6% (placebo) to 2.7% (trilaciclib)—a 93.5% relative reduction. Across all treatment lines, grade ≥3 neutropenia was reduced from approximately 53% to 11%, and febrile neutropenia decreased from 9.2% to 3.3% (relative reduction of 64.1%). A meta-analysis of 10 studies (n=979 patients) confirmed these findings: pooled odds ratio (OR) for grade 3/4 neutropenia was 0.21 (95% CI: 0.08-0.52; 79% reduction), for febrile neutropenia OR=0.25 (95% CI: 0.14-0.46; 75% reduction), and for grade 3/4 anemia OR=0.40 (95% CI: 0.28-0.57; 60% reduction) [2]. Critically, trilaciclib did not compromise antitumor efficacy: median PFS was 5.3 months (trilaciclib) vs. 4.9 months (placebo), and median OS was 10.9 months vs. 10.1 months, with an OS hazard ratio of 0.58 (95% CI: 0.36-0.94) in the meta-analysis, indicating a potential survival benefit.

chemotherapy-induced myelosuppression severe neutropenia randomized controlled trial

Unique FDA Indication for Myelopreservation Versus Breast Cancer Anticancer Indication of Comparator CDK4/6 Inhibitors

Trilaciclib is the sole CDK4/6 inhibitor approved by the FDA for the prevention of chemotherapy-induced myelosuppression—a myeloprotective indication rather than a direct anticancer indication [1]. The three comparator CDK4/6 inhibitors are all approved for the treatment of HR+/HER2− metastatic breast cancer: palbociclib (approved February 2015), ribociclib (March 2017), and abemaciclib (September 2017). Their indications require continuous daily oral dosing in combination with endocrine therapy to achieve tumor cell cycle arrest. Because their chronic dosing regimen itself causes myelosuppression (neutropenia is dose-limiting in all three), they are contraindicated for the prophylactic myelopreservation role that trilaciclib was specifically developed to fulfill. This indication-level differentiation is absolute: no clinical trial has demonstrated that palbociclib, ribociclib, or abemaciclib can be substituted for trilaciclib in the myelopreservation setting, and attempts to repurpose them for this use remain speculative [2].

FDA indication myelopreservation regulatory differentiation

Intravenous Route and Short Half-Life Enable On-Demand Myeloprotection Versus Continuous Oral Dosing

Trilaciclib's PK profile is engineered for transient, on-demand protection. It is administered as a 30-minute intravenous infusion at 240 mg/m², completed no more than 4 hours before each chemotherapy dose, with a mean terminal half-life of approximately 14 hours [1]. Clearance is 158 L/hr, volume of distribution at steady state is 1,130 L, and there is no drug accumulation with repeated dosing. In contrast, palbociclib has an oral half-life of ~27 hours and is dosed at 125 mg once daily for 21 of 28 days; ribociclib is dosed at 600 mg orally daily for 21 of 28 days; abemaciclib is dosed at 150-200 mg orally twice daily continuously [2]. The sustained plasma levels produced by oral CDK4/6 inhibitors cause continuous cell cycle arrest in both tumor cells and bone marrow HSPCs, resulting in cumulative myelosuppression. Trilaciclib's IV route and short half-life circumvent gastrointestinal absorption variability, enable precise control over the timing and duration of CDK4/6 inhibition, and ensure complete drug elimination between chemotherapy cycles—thereby decoupling myeloprotection from the myelotoxicity inherent to chronic CDK4/6 inhibition.

pharmacokinetics intravenous administration half-life dosing schedule

Trilaciclib Procurement Scenarios: Where the Evidence Supports Selection Over Alternative CDK4/6 Inhibitors


In Vivo Murine Myelopreservation Studies Requiring Transient CDK4/6 Inhibition Without Chronic Bone Marrow Toxicity

For preclinical researchers evaluating the myeloprotective effects of CDK4/6 inhibition during chemotherapy, trilaciclib is the only validated tool compound that provides transient, reversible HSPC arrest without inducing the cumulative myelosuppression seen with oral CDK4/6 inhibitors. As demonstrated by Bisi et al. (2016), a single dose of trilaciclib (100 mg/kg) administered 30 minutes prior to etoposide in mice reduces caspase-3/7 activity in bone marrow to background levels, and HSPC EdU incorporation returns to baseline by 24 hours post-dose [1]. Palbociclib, ribociclib, and abemaciclib, by contrast, produce sustained CDK4/6 inhibition incompatible with the transient protection paradigm required for this application. Trilaciclib's PK profile—14-hour half-life, IV bolus compatibility, and absence of accumulation—enables precise temporal control over the window of HSPC arrest, making it the definitive choice for mechanistic myelopreservation research.

Clinical Oncology Trials Evaluating Myelopreservation as a Primary or Secondary Endpoint

Trilaciclib is the sole CDK4/6 inhibitor with regulatory approval and randomized controlled trial evidence supporting its use as a myeloprotective agent during chemotherapy. A pooled analysis of 325 ES-SCLC patients from four randomized, placebo-controlled trials demonstrated that trilaciclib reduced severe neutropenia from 41.6% to 2.7% in first-line settings, with no detrimental effect on progression-free or overall survival (median PFS 5.3 vs. 4.9 months; median OS 10.9 vs. 10.1 months) [1]. A meta-analysis of 979 patients across 10 studies confirmed a 79% reduction in grade 3/4 neutropenia (OR 0.21, 95% CI 0.08-0.52) and a 75% reduction in febrile neutropenia (OR 0.25, 95% CI 0.14-0.46) . For clinical researchers designing trials that incorporate myeloprotection endpoints, trilaciclib offers the only evidence-based, regulatorily validated option—no comparator oral CDK4/6 inhibitor has demonstrated equivalent myeloprotective efficacy in randomized controlled settings.

Kinase Selectivity Profiling Studies Requiring Minimal Off-Target CDK Engagement

For biochemical or cellular pharmacology studies that demand highly selective CDK4/6 inhibition with minimal perturbation of other CDKs, trilaciclib offers a cleaner selectivity window than abemaciclib (which inhibits CDK9 at 57 nM, CDK5 at 287 nM, PIM1 at 50 nM, HIPK2 at 31 nM, DYRK2 at 61 nM, CK2 at 117 nM, and GSK3β at 192 nM) [1]. Trilaciclib's only off-target activity within 100-fold of its CDK4 IC50 is at CDK9/cyclin T (IC50 = 50 nM), representing approximately 50-fold selectivity. In contrast, abemaciclib's broader engagement of CMGC family kinases—validated by KINOMEscan profiling against 456 kinases at 2 µM—makes it unsuitable as a selective chemical probe for CDK4/6 function in cells . While palbociclib and ribociclib also exhibit cleaner selectivity than abemaciclib, their lower potency (10-11 nM for CDK4) and oral PK properties make trilaciclib the preferred choice when high-potency, IV-compatible, selective CDK4/6 engagement is required.

Pharmacodynamic Studies of Time-Controlled CDK4/6 Target Engagement in Bone Marrow Compartments

Trilaciclib's unique combination of IV administration, 14-hour half-life, and demonstrated bone marrow penetration makes it the ideal tool for pharmacodynamic studies investigating temporal dynamics of CDK4/6 inhibition in hematopoietic tissues. Dose-proportional systemic exposures are observed over 100-240 mg/m² (human) with linear PK, and the compound is rapidly cleared (158 L/hr) without accumulation [1]. In contrast, oral CDK4/6 inhibitors exhibit variable gastrointestinal absorption, sustained plasma levels, and tissue accumulation that preclude clean temporal control of target engagement. The washout reversibility data—complete cell cycle recovery within 16 hours—combined with the clinical dosing paradigm of a 30-minute infusion completed ≤4 hours pre-chemotherapy, provide a well-characterized temporal framework for designing bone marrow PD studies that require precise on-off cycling of CDK4/6 activity without pharmacokinetic carryover between experimental windows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trilaciclib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.